molecular formula C16H24S2Sn2 B1507303 trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene CAS No. 477789-30-3

trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene

Cat. No.: B1507303
CAS No.: 477789-30-3
M. Wt: 517.9 g/mol
InChI Key: NDHZYIWVQSXGQE-BPLSXZKWSA-N
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Description

trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene (CAS: 477789-30-3) is a conjugated organotin compound with the molecular formula C₁₆H₂₄S₂Sn₂ and a molecular weight of 517.919 g/mol . It features a central ethene bridge flanked by two 5-(trimethylstannyl)thiophene moieties. This compound is widely employed in Stille coupling reactions to synthesize conjugated polymers for organic electronics, such as ambipolar organic field-effect transistors (OFETs) . Its synthesis typically achieves an 80% yield, making it a practical choice for polymer chemistry .

Properties

IUPAC Name

trimethyl-[5-[(E)-2-(5-trimethylstannylthiophen-2-yl)ethenyl]thiophen-2-yl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6S2.6CH3.2Sn/c1-3-9(11-7-1)5-6-10-4-2-8-12-10;;;;;;;;/h1-6H;6*1H3;;/b6-5+;;;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHZYIWVQSXGQE-BPLSXZKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=C(S1)C=CC2=CC=C(S2)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Sn](C)(C)C1=CC=C(S1)/C=C/C2=CC=C(S2)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24S2Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477789-30-3
Record name [(E)-ethene-1,2-diyldithiene-5,2-diyl]bis(trimethylstannane)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene typically involves the reaction of 5-bromo-2-trimethylstannylthiophene with a suitable coupling reagent under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The trimethylstannyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Scientific Research Applications

trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene is widely used in scientific research, particularly in the field of materials science. Some of its applications include:

Mechanism of Action

The mechanism of action of trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene involves its ability to participate in various chemical reactions due to the presence of reactive trimethylstannyl groups. These groups can undergo substitution reactions, allowing the compound to be functionalized with different groups. The ethene bridge and thiophene rings contribute to the compound’s electronic properties, making it suitable for use in organic electronics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Substituents
Compound Name Substituents Key Applications References
trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene Thiophene + trimethylstannyl groups Conjugated polymers for OFETs
trans-1,2-Bis(tributylstannyl)ethene Tributylstannyl groups Precursor in polymer synthesis
trans-1,2-Bis(4-formylphenyl)cyclopropane Formylphenyl + cyclopropane bridge Intermediate for benzimidazoles
trans-1,2-Bis(4-cyanophenyl)ethene Cyanophenyl groups Antimicrobial diamidines
trans-1,2-Bis(4-pyridyl)ethene (BPE) Pyridyl groups Photoluminescence, nonlinear optics
Diarylethene derivatives (e.g., CAS 861436-82-0) Thiophene + hexafluorocyclopentene Photochromic devices

Physical and Chemical Properties

Table 2: Solubility and Thermal Stability
Compound Solubility Profile Thermal Stability References
Target Compound Poor in aromatic solvents (e.g., chlorobenzene) Not explicitly reported
PTII-T (copolymer with 2,5-bis(trimethylstannyl)thiophene) Excellent in chloroform Stable under polymerization
trans-1,2-Bis(4-amidinophenyl)ethene High polarity due to amidine groups >300°C (decomposition)
BPE Dihydrochloride Salt Dihydrate Soluble in polar solvents Stable in crystalline form
  • Solubility : The target compound’s poor solubility in aromatic solvents limits its processability, necessitating heated chlorobenzene or o-dichlorobenzene for copolymer synthesis . In contrast, its analogue with 2,5-bis(trimethylstannyl)thiophene exhibits excellent solubility in chloroform .

Electronic and Optical Properties

  • Target Compound : The thiophene and trimethylstannyl groups enhance π-conjugation, facilitating charge transport in OFETs. Copolymers like PTII-TVT-8 exhibit ambipolar behavior with balanced hole/electron mobility .
  • BPE Derivatives : Show strong photoluminescence and second-harmonic generation due to extended π-systems and pseudo-centrosymmetric crystal packing .
  • Diarylethenes (e.g., CAS 861436-82-0) : Exhibit photochromism with reversible cyclization/cycloreversion under UV/visible light, critical for optical data storage .
Table 3: Application-Specific Comparisons
Compound Key Application Performance Metrics References
Target Compound Ambipolar OFETs High charge carrier mobility
trans-1,2-Bis(4-cyanophenyl)ethene Antimicrobial agents Active against B. subtilis
BPE Derivatives Nonlinear optical materials Strong SHG efficiency
Diarylethenes Photochromic switches High fatigue resistance
  • Electronics : The target compound outperforms 5,5′-bis(trimethylstannyl)-2,2′-bithiophene (T2) in enabling solubility-tunable polymers, though T2-based copolymers process more easily .
  • Biomedical: Bis-benzimidazoles derived from cyanophenyl-ethene show potent antimicrobial activity, unlike the electronically focused target compound .

Biological Activity

Overview

trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene is an organotin compound characterized by its unique structure, which includes two trimethylstannyl groups attached to thiophene rings connected by an ethene bridge. This compound has garnered attention in various scientific fields, particularly materials science and organic electronics, due to its distinctive electronic properties and potential biological activities.

  • Molecular Formula : C16H24S2Sn2
  • Molecular Weight : 517.91 g/mol
  • CAS Number : 477789-30-3

The biological activity of this compound is largely attributed to the reactivity of its trimethylstannyl groups. These groups can participate in various chemical reactions, including oxidation and substitution, which may lead to the formation of biologically active derivatives. The ethene bridge and thiophene rings enhance the compound's electronic properties, making it suitable for applications in organic electronics and potentially in biological systems.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
(e)-1,2-Bis(5-(trimethylsilyl)thiophen-2-yl)-etheneTrimethylsilyl instead of trimethylstannylLimited data on cytotoxicity
(e)-1,2-Bis(5-(trimethylgermyl)thiophen-2-yl)-etheneTrimethylgermyl instead of trimethylstannylPotentially lower reactivity compared to stannyl derivatives

This compound stands out due to the presence of stannyl groups, which are known for their higher reactivity and potential for inducing significant biological effects compared to silicon or germanium analogs.

Case Studies

While direct case studies specifically on this compound are sparse, related research provides insights into its potential applications:

  • Cytotoxicity Studies : Research on other organotin compounds has shown that they can selectively induce apoptosis in cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer), suggesting that similar mechanisms may be explored for this compound .
  • Organic Electronics Applications : The compound has been utilized in the synthesis of conjugated polymers for organic electronic devices like OLEDs and solar cells. Its electronic properties make it a candidate for enhancing device performance through improved charge transport characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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